

# 1-Chloro-8-fluorooctane CAS number 593-14-6

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## Compound of Interest

Compound Name: 1-Chloro-8-fluorooctane

CAS No.: 593-14-6

Cat. No.: B1604543

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An In-Depth Technical Guide to **1-Chloro-8-fluorooctane** (CAS: 593-14-6)

## Abstract

**1-Chloro-8-fluorooctane** is a bifunctional haloalkane that serves as a versatile building block in advanced organic synthesis. Its unique structure, featuring a chloro group at one terminus and a chemically distinct fluoro group at the other, enables selective, sequential reactions. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, chemists, and professionals in drug development and molecular imaging.

## Introduction: The Strategic Advantage of Bifunctionality

In the landscape of chemical synthesis, molecules that offer orthogonal reactivity are of immense value. **1-Chloro-8-fluorooctane** (CAS No. 593-14-6) is an exemplar of such a compound. It is an eight-carbon aliphatic chain functionalized with a chlorine atom at the C1 position and a fluorine atom at the C8 position.

The strategic importance of this molecule lies in the differential reactivity of the carbon-halogen bonds. The carbon-chlorine bond is significantly more susceptible to nucleophilic substitution than the robust carbon-fluorine bond.[1][2] This disparity allows chemists to use the chloro- end as a reactive handle for introducing nucleophiles, while the fluoro- end remains intact for subsequent transformations or serves as a stable metabolic blocker or a label in the final molecule. This guide delves into the core attributes of this compound, providing both foundational knowledge and practical insights for its application.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is critical for its effective use in experimental design, including solvent selection, reaction temperature, and purification methods.

**Table 1: Physicochemical Properties of 1-Chloro-8-fluorooctane**

Property	Value	Source
CAS Number	593-14-6	[PubChem]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> ClF	[Guidechem]
Molecular Weight	166.66 g/mol	[PubChem]
Exact Mass	166.0924564 Da	[PubChem]
Density	0.939 g/cm <sup>3</sup>	[Echemi]
Boiling Point	198.1°C at 760 mmHg	[Echemi]
Flash Point	75.5°C	[Echemi]
Refractive Index	1.411	[Echemi]
XLogP3	3.5 - 3.7	[Echemi, PubChem]

## Structural Representation

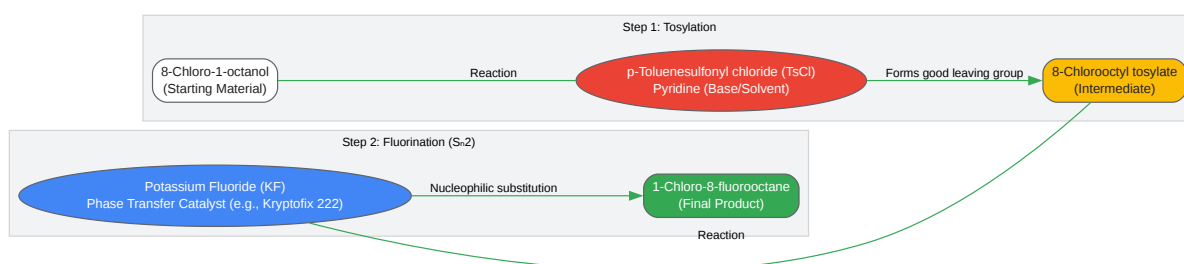
Caption: 2D structure of **1-Chloro-8-fluorooctane**.

## Synthesis and Chemical Reactivity

The synthesis of **1-Chloro-8-fluorooctane** is typically achieved from a readily available precursor, leveraging the differential reactivity of hydroxyl groups versus alkyl halides. A common and logical synthetic pathway originates from 8-chloro-1-octanol.

### Synthetic Workflow: From Alcohol to Bifunctional Halide

The conversion of the terminal alcohol in 8-chloro-1-octanol to a fluoride requires a two-step process. Direct fluorination of the alcohol is challenging; therefore, the hydroxyl group is first converted into a good leaving group, such as a tosylate, which is then displaced by a fluoride ion.



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Caption: Proposed synthesis workflow for **1-Chloro-8-fluorooctane**.

### Protocol 1: Synthesis from 8-Chloro-1-octanol

Rationale: This protocol is based on a similar synthesis reported for producing  $^{18}\text{F}$ -labeled compounds from 8-chlorooctanol, demonstrating its viability.[3] The tosylation step is critical because the hydroxide ion ( $-\text{OH}$ ) is a poor leaving group, whereas the tosylate anion ( $-\text{OTs}$ ) is an excellent leaving group, facilitating the subsequent nucleophilic substitution by fluoride. A phase-transfer catalyst is employed in the second step to enhance the solubility and

nucleophilicity of the fluoride salt (KF) in the aprotic solvent, thereby increasing the reaction rate.

#### Step 1: Synthesis of 8-Chlorooctyl Tosylate

- Dissolve 8-chloro-1-octanol (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.
- Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0°C.
- Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature overnight.
- Quench the reaction by pouring the mixture into ice-cold water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude 8-chlorooctyl tosylate, which can be purified by column chromatography.

#### Step 2: Synthesis of **1-Chloro-8-fluorooctane**

- To a solution of 8-chlorooctyl tosylate (1.0 eq) in anhydrous acetonitrile, add spray-dried potassium fluoride (KF, 2.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., Kryptofix 222).
- Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure **1-Chloro-8-fluorooctane**.

## Core Reactivity Principles

The utility of **1-Chloro-8-fluorooctane** is governed by the C-Cl and C-F bond characteristics.

- **Carbon-Chlorine Bond:** The C-Cl bond is weaker and more polarizable than the C-F bond.[1] The chlorine atom is a good leaving group in nucleophilic substitution ( $S_N2$ ) reactions, especially with primary alkyl halides.[4] This allows for the straightforward introduction of a wide range of functional groups, such as azides, amines, thiols, and alkoxides.
- **Carbon-Fluorine Bond:** The C-F bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive under standard nucleophilic substitution conditions.[1][2] This stability is highly desirable in drug development, as the fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life.

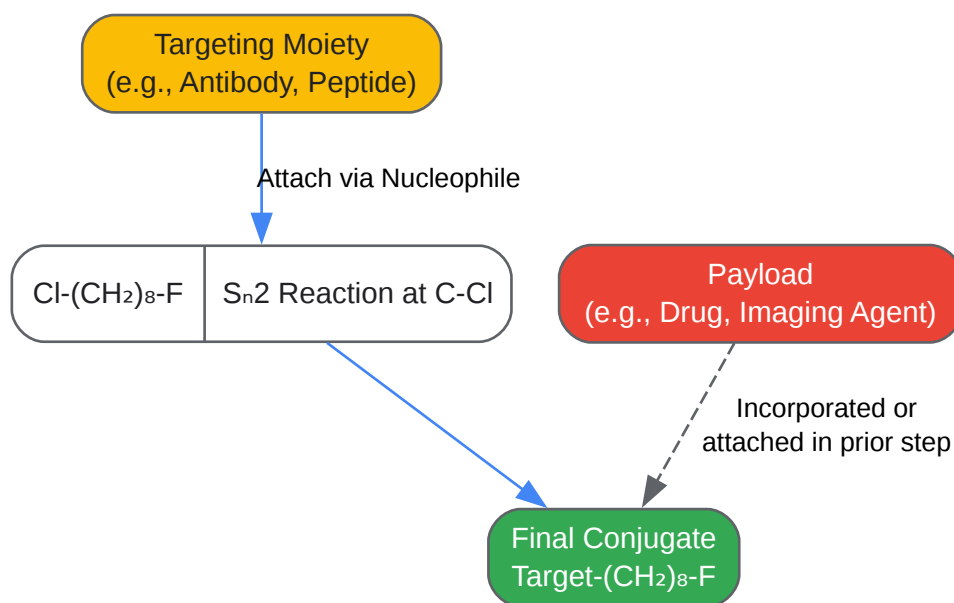
This differential reactivity allows for a modular approach to synthesis. The chloro- end can be modified first, preserving the fluoro- end for its intended role in the final molecule.

## Applications in Research and Drug Development

The bifunctional nature of **1-Chloro-8-fluorooctane** makes it a valuable linker molecule for connecting two different molecular entities, a strategy frequently employed in modern medicinal chemistry.[5][6]

### Role as a Bifunctional Linker

Bifunctional molecules are designed to interact with two distinct biological targets or to link a targeting moiety to a payload (e.g., a drug or imaging agent).[5] **1-Chloro-8-fluorooctane** can serve as the flexible eight-carbon spacer connecting these two components.



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Caption: Use of **1-Chloro-8-fluorooctane** as a linker.

The typical workflow involves reacting a nucleophilic group on a targeting molecule with the C-Cl bond of **1-Chloro-8-fluorooctane**. The resulting conjugate now possesses a stable, fluorinated alkyl chain. This fluorinated tail can enhance binding affinity through favorable interactions or improve pharmacokinetic properties like membrane permeability.

## Application in PET Radiotracer Synthesis

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. Fluorine-18 (<sup>18</sup>F) is the most widely used PET isotope due to its near-ideal half-life (109.8 min) and low positron energy.[7]

**1-Chloro-8-fluorooctane** is an excellent precursor for synthesizing <sup>18</sup>F-labeled PET tracers. The non-radioactive ("cold") <sup>19</sup>F can be replaced with radioactive <sup>18</sup>F via nucleophilic substitution. However, a more common and efficient strategy involves using a precursor where the fluorine will be introduced last. For this, a molecule like 8-chlorooctyl tosylate (the intermediate from Protocol 1) is ideal.

Protocol 2: Radiosynthesis of [<sup>18</sup>F]-**1-Chloro-8-fluorooctane**

- Produce aqueous [<sup>18</sup>F]fluoride via cyclotron bombardment.

- Trap the [<sup>18</sup>F]fluoride on an anion exchange cartridge.
- Elute the [<sup>18</sup>F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 222 (K<sub>222</sub>).
- Azeotropically dry the [<sup>18</sup>F]K/K<sub>222</sub> complex by heating under a stream of nitrogen.
- Add a solution of 8-chlorooctyl tosylate in an anhydrous aprotic solvent (e.g., acetonitrile) to the dried complex.
- Heat the reaction mixture (e.g., at 80-120°C) for a short period (5-15 minutes) to effect the S<sub>N</sub>2 displacement of the tosylate group.[\[8\]](#)[\[9\]](#)
- Purify the resulting [<sup>18</sup>F]-**1-Chloro-8-fluorooctane** using semi-preparative HPLC to separate it from unreacted precursor and byproducts.
- Formulate the final product in a biocompatible solution for in vivo studies.

This radiolabeled linker can then be attached to a biologically active molecule to track its distribution and target engagement in real-time using PET imaging, providing invaluable data in preclinical and clinical research.[\[10\]](#)[\[11\]](#)

## Safety, Handling, and Storage

Proper handling of **1-Chloro-8-fluorooctane** is essential to ensure laboratory safety.

## Toxicological Profile

Toxicological data for this specific compound is limited, but available information indicates potential hazards.

Table 2: Acute Toxicity Data in Mice

Route	Test Type	Reported Dose	Source
Intraperitoneal	LD <sub>50</sub>	2.3 mg/kg	<a href="#">[Guidechem]</a>

| Subcutaneous | LD<sub>50</sub> | 2.3 mg/kg | [\[Guidechem\]](#) |

The compound is reported to be poisonous by these routes.[12] Furthermore, when heated to decomposition, it can emit highly toxic fumes of hydrogen chloride and hydrogen fluoride.[12]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
- Personal Protective Equipment:
  - Eye Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
  - Skin Protection: A lab coat is required. Avoid contact with skin and eyes.[4]
- Fire Safety: The compound has a flash point of 75.5°C. Keep away from open flames, sparks, and sources of ignition. Use non-sparking tools.[4]

## Storage and Stability

- Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
- Incompatibilities: Keep away from strong oxidizing agents.
- Stability: The product is stable under normal handling and storage conditions.

## Conclusion

**1-Chloro-8-fluorooctane** is more than a simple haloalkane; it is a strategic tool for molecular construction. Its defining feature—the orthogonal reactivity of its terminal chloro and fluoro groups—provides chemists with a reliable platform for building complex molecules with precise control. Whether used as a linker in bifunctional drugs, a precursor for PET radiotracers, or a building block in specialty chemicals, its properties facilitate innovative solutions in drug discovery and materials science. Adherence to rigorous safety protocols is mandatory for its handling, but its synthetic potential makes it a valuable asset in the modern chemical laboratory.

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